Rubidium permanganate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

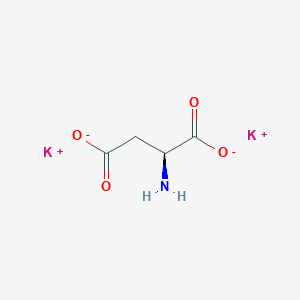

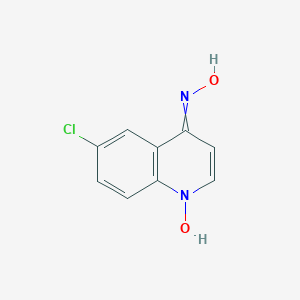

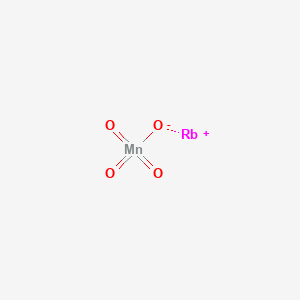

Rubidium permanganate is the permanganate salt of rubidium, with the chemical formula RbMnO4 . It appears as purple crystals . It is also known as Rubidium manganate(VII) .

Molecular Structure Analysis

The molecular structure of this compound is orthorhombic . The space group is Hermann Mauguin Pnma [62] . The lattice constants are a = 954.11 pm, b = 573.926 pm, c = 763.63 pm .Chemical Reactions Analysis

Similar to potassium permanganate, the two-step decomposition of this compound leads to the formation of rubidium manganate intermediates. It breaks down into manganese dioxide, rubidium oxide, and oxygen . The decomposition temperature is between 200 and 300 °C . More detailed chemical reactions involving this compound are not widely documented in the literature .Physical and Chemical Properties Analysis

This compound is soluble in water with a solubility of 6.03 g/L at 7 °C, 10.6 g/L at 19 °C, and 46.8 g/L at 60 °C . Its crystal structure is orthorhombic, the same as caesium permanganate, ammonium permanganate, and potassium permanganate . The molar mass of this compound is 204.4034 g/mol .Aplicaciones Científicas De Investigación

Photovoltaics and Energy : Rubidium is used in the development of perovskite-silicon tandem solar cells. Specifically, Rubidium multication perovskite with optimized bandgap has demonstrated over 26% efficiency, showing the beneficial effect of rubidium in improving crystallinity and suppressing defect migration in perovskite material, thus improving light stability and efficiency of the cells (Duong et al., 2017).

Chemical Kinetics and Decomposition : The thermal decomposition of rubidium permanganate has been studied to understand its kinetic and mechanistic behavior. The decomposition involves features of both homogeneous and heterogeneous reaction mechanisms, influenced by local or temporary melting (Galwey, Lyle, & Mansour, 1994).

Resource Extraction : Rubidium's properties like softness, ductility, and strong chemical and photo-emissive activity make it valuable in applications such as optical and laser technology, electronics, telecommunications, and more. However, extracting rubidium from natural resources is challenging due to its rare occurrence and the expensive, complex processes involved. Studies focus on finding efficient, cost-effective, and environmentally friendly methods for rubidium recovery (Ertan, 2017).

Thermal Analysis : The thermal decomposition of this compound, along with other group I permanganates, has been investigated to understand their behavior and potential applications. This research contributes to the broader understanding of the redox reactions of these compounds and their practical implications (Booth, Dollimore, & Heal, 1980).

Separation and Extraction from Salt Lake Brine : Rubidium, along with cesium, is crucial in high-tech fields. Efficient separation and extraction from salt lake brine are vital for industrial application. Research trends focus on the primary methods and latest advancements in this area, aiming to improve the recovery process from natural reserves (Gao et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

rubidium(1+);permanganate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.Rb/q;;;;-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOPKFKNRFWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635477 |

Source

|

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.403 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-49-1 |

Source

|

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.